molecular formula C11H19NO4 B1371172 2-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}acetic acid CAS No. 1156278-22-6

2-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}acetic acid

Cat. No.: B1371172
CAS No.: 1156278-22-6
M. Wt: 229.27 g/mol
InChI Key: KNPPPZVDRMFWMS-UHFFFAOYSA-N
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Description

“2-{(Tert-butoxy)carbonylamino}acetic acid” is a chemical compound with the CAS Number: 1156278-22-6 . It has a molecular weight of 229.28 . The compound is versatile and used in various scientific research. Its unique structure enables diverse applications, ranging from drug development to organic synthesis.


Molecular Structure Analysis

The IUPAC name of the compound is [ (tert-butoxycarbonyl) (cyclopropylmethyl)amino]acetic acid . The InChI code is 1S/C11H19NO4/c1-11(2,3)16-10(15)12(7-9(13)14)6-8-4-5-8/h8H,4-7H2,1-3H3, (H,13,14) .


Physical and Chemical Properties Analysis

The compound is an oil at room temperature .

Scientific Research Applications

1. Quantitative Cleavage in Amino Acid and Peptide Derivatives

The tert-butyloxycarbonyl group can be quantitatively cleaved from N-blocked amino acids and peptides using perchloric acid in acetic acid. This method allows for the accurate determination of tert-butyloxycarbonyl derivatives and is notable for its simplicity and efficiency (Ehrlich-Rogozinski, 1974).

2. Synthesis of Cysteine Proteinase Inhibitors

2-tert-Butoxy-3-phenylcyclopropanone acetal serves as a stable precursor of lithiated cyclopropenone acetal, which is used in the practical synthesis of cysteine proteinase inhibitors. This approach provides better yields compared to previous methods (Sakaki & Ando, 2007).

3. Electrophilic Synthesis of Enantiomerically Pure Compounds

Novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPC) are prepared using tert-butyldioxolanones, oxazolidinones, imidazolidinones, and dioxanones derived from carboxylic acids treated with N-bromosuccinimide (Zimmermann & Seebach, 1987).

4. C-Alkylation of Peptides

C-Alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues using N-Acetyl-, N-[(tert-butoxy)carbonyl], and N-[(benzyloxy)carbonyl] protection has been demonstrated. This process involves the use of primary alkyl, allyl, and benzyl halides under mildly basic conditions, resulting in the formation of peptides with modified backbones (Matt & Seebach, 1998).

5. Role in Peptide Synthesis

N-tert-Butoxycarbonyl amino acids are crucial in peptide synthesis, where their enantiomeric purity significantly impacts the final peptide product. The resolution of these acids has been achieved efficiently using specific chromatographic techniques (Chang, Wang, & Armstrong, 1992).

6. Substituent Effect on Acid-Dissociation Equilibria

The tert-butylaminoxyl group in alpha-substituted acetic acids influences the acid-dissociation equilibria, lowering the pKCOOH values compared to X-CH2-COOH. This effect is attributed to the electron-withdrawing character of the aminoxyl group (Moriya, Tanimoto, & Makino, 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12(7-9(13)14)6-8-4-5-8/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPPPZVDRMFWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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